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molecular formula C16H22N2O3 B3104440 tert-Butyl 4-nicotinoylpiperidine-1-carboxylate CAS No. 148148-35-0

tert-Butyl 4-nicotinoylpiperidine-1-carboxylate

Cat. No. B3104440
M. Wt: 290.36 g/mol
InChI Key: RLDIGNYUVLDKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719166

Procedure details

A solution of n-butyllithium (14.2 mL of a 2.51M solution in hexanes, 35.54 mmol) in tetrahydrofuran (50 mL) was cooled to ←85° C. and treated dropwise with a solution of 3-bromopyridine (5.90 g, 37.31 mmol) in tetrahydrofuran (50 mL). The resulting pale yellow-green solution was stirred at ←85° C. for 15 min, then was treated with a solution of N-methoxy-N-methyl 1-(1,1-dimethylethyloxycarbonyl)-4-piperidine carboxamide (8.80 g, 32.31 mmol) in tetrahydrofuran (50 mL). The reaction mixture was allowed to warm to -20° C. over 1 h, then was cooled to -60° C. and quenched by addition of water (20 mL). The mixture was vaned to 0° C., acidified to pH~ 2 by addition of 3M hydrochloric acid and stirred at 0° C. for 10 min. The mixture was then poured into 10% aqueous sodium hydroxide (50 mL) and extracted with ethyl acetate (3×150 mL). The organic extracts were washed sequentially with 1N aqueous sodium hydroxide (100 mL) and brine (100 mL), combined, dried over Na2SO4, filtered and concentrated to leave a yellow semi solid mass. This mass was triturated with hexane (50 mL) and the solid which formed was removed by filtration. The solid was rinsed with hexane (25 mL) and dried to afford the title ketone (6.62 g, 22.8 mmol, 71%) as off-white needles. From the filtrate, an additional 300 mg (1.03 mmol, 3%) of the ketone was obtained. 1H NMR CDCL3 : δ9.16 (d, J=2.2 Hz, 1H, H--C(2')), 8.79 (dd, J=1.7 Hz, 4.8 Hz, 1H, H--C(6')), 8.23 (ddd, J=1.7, 2.2, 8.0 Hz, 1H, H--C(4')), 7.45 (dd, J=4.8, 8.0 Hz, 1H, H--C(5')), 4.17 (brd, J=11 Hz, 2H, eq-H--C(2)), 3.39 (m, 1H, H--C(4)), 2.92 (dd, J=11.6, 11.6 Hz, 2H, ax-H--C(2)), 1.87 (m, 2H, eq-H--C(3)), 1.71 (m, 2H, ax-H--C(3)), 1.47 (s, 9H, (CH3)3C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.CON(C)[C:16]([CH:18]1[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]1)=[O:17]>O1CCCC1>[CH3:30][C:27]([CH3:28])([O:26][C:24]([N:21]1[CH2:20][CH2:19][CH:18]([C:16]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[O:17])[CH2:23][CH2:22]1)=[O:25])[CH3:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
CON(C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting pale yellow-green solution was stirred at ←85° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to ←85° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -20° C. over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -60° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of water (20 mL)
CUSTOM
Type
CUSTOM
Details
was vaned to 0° C.
ADDITION
Type
ADDITION
Details
acidified to pH~ 2 by addition of 3M hydrochloric acid
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
The mixture was then poured into 10% aqueous sodium hydroxide (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The organic extracts were washed sequentially with 1N aqueous sodium hydroxide (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave a yellow semi solid mass
CUSTOM
Type
CUSTOM
Details
This mass was triturated with hexane (50 mL)
CUSTOM
Type
CUSTOM
Details
the solid which formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
The solid was rinsed with hexane (25 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C)(OC(=O)N1CCC(CC1)C(=O)C=1C=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.8 mmol
AMOUNT: MASS 6.62 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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